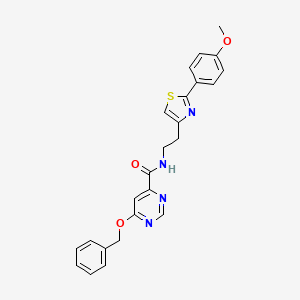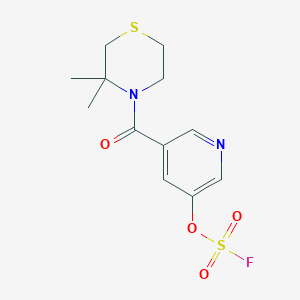
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine, also known as FST, is a chemical compound that has been extensively studied for its potential applications in scientific research. FST is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine's mechanism of action is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX, as mentioned above. Additionally, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its overall effects.
Biochemical and Physiological Effects:
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to have a wide range of biochemical and physiological effects, including inhibition of carbonic anhydrase IX, anti-inflammatory effects, and antioxidant effects. Additionally, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to have neuroprotective effects and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One major advantage of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine is its versatility and wide range of potential applications in scientific research. However, one limitation of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine is its relatively high cost, which may limit its use in some experiments.
Direcciones Futuras
There are numerous potential future directions for research involving 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine. For example, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine could be further studied for its potential applications in treating neurodegenerative diseases. Additionally, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine could be used in combination with other drugs or therapies to enhance their effectiveness. Finally, the mechanism of action of 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine could be further elucidated to better understand its overall effects.
In conclusion, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine is a valuable tool for scientific research with a wide range of potential applications. Its inhibition of carbonic anhydrase IX, anti-inflammatory and antioxidant effects, and neuroprotective properties make it a promising compound for further study. Future research could focus on exploring its potential applications in treating neurodegenerative diseases and elucidating its mechanism of action.
Métodos De Síntesis
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine can be synthesized using a variety of methods, including the reaction of 5-fluoropyridine-3-carboxylic acid with thiomorpholine and sulfonyl chloride. The resulting compound can then be purified using various techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been used in numerous scientific studies to investigate its potential applications in various fields. For example, 4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine has been shown to inhibit the activity of a specific enzyme called carbonic anhydrase IX, which is overexpressed in several types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy.
Propiedades
IUPAC Name |
4-(5-fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O4S2/c1-12(2)8-20-4-3-15(12)11(16)9-5-10(7-14-6-9)19-21(13,17)18/h5-7H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANMLSFCNKOJNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSCCN1C(=O)C2=CC(=CN=C2)OS(=O)(=O)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-3,3-dimethylthiomorpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


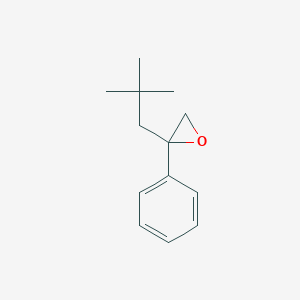
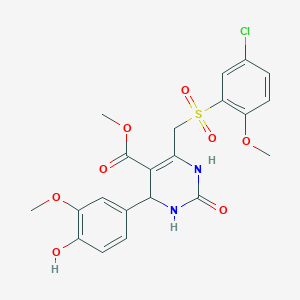
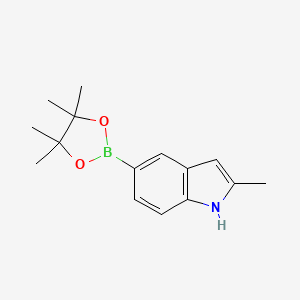


![3-[(E)-(2-fluorophenyl)methylidene]-4-chromanol](/img/structure/B2881774.png)
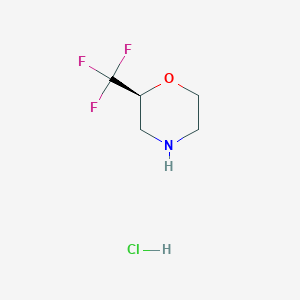

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2881780.png)
![1-((1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2881784.png)
